molecular formula C9H10N2 B1320054 4-Amino-2,5-dimethylbenzonitrile CAS No. 72917-37-4

4-Amino-2,5-dimethylbenzonitrile

Cat. No.: B1320054
CAS No.: 72917-37-4
M. Wt: 146.19 g/mol
InChI Key: YVVXDBACUPMBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of benzonitrile, characterized by the presence of amino and methyl groups at specific positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-2,5-dimethylbenzonitrile involves the reaction of 4-bromo-2,5-dimethylaniline with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in N,N-dimethylformamide at 120°C for 48 hours in a sealed tube. The product is then extracted and purified using column chromatography .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products:

Scientific Research Applications

4-Amino-2,5-dimethylbenzonitrile is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 4-Amino-2,5-dimethylbenzonitrile exerts its effects depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .

Comparison with Similar Compounds

  • 4-Aminobenzonitrile
  • 4-(Dimethylamino)benzonitrile
  • 2,5-Dimethylbenzonitrile

Comparison: 4-Amino-2,5-dimethylbenzonitrile is unique due to the presence of both amino and methyl groups, which can influence its reactivity and binding properties. Compared to 4-Aminobenzonitrile, the additional methyl groups can enhance hydrophobic interactions and potentially alter the compound’s solubility and stability .

Properties

IUPAC Name

4-amino-2,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVXDBACUPMBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-Dimethyl-4-nitrobenzonitrile (500 mg, 2.84 mmol; purchased from Salor) was dissolved in ethanol (20 ml), treated with 10% Pd on carbon catalyst (50 mg) and stirred under a hydrogen atmosphere (10 psi, room temperature, 3 hr). The catalyst was removed by filtration and the solvent evaporated to dryness. The resultant mixture was dissolved in CH2Cl2 and washed with HCl (2N, 4×15 ml), aqueous layer was treated with NaHCO3 then extracted repeatedly with CH2Cl2. Solvent was evaporated from the organic layer to give the desired product (brown solid, 350 mg, 84%). 1H NMR (CD3OD) δ 2.10 (s, 3H), 2.30 (s, 3H), 6.60 (s, 1H), 7.20 (s, 1H). LRMS m/z=147.4 (M+1)+. Found C 72.12, H 6.86, N 18.53%; C9H10N2.0.2H2O requires C 72.16, H 7.00, N 18.70%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,5-dimethylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-2,5-dimethylbenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Amino-2,5-dimethylbenzonitrile
Reactant of Route 4
4-Amino-2,5-dimethylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Amino-2,5-dimethylbenzonitrile
Reactant of Route 6
4-Amino-2,5-dimethylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.